2-(3-(2-Iodoethyl)-3H-diazirin-3-YL)ethan-1-OL
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Overview
Description
2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethan-1-ol is a compound that features a diazirine ring, an iodoethyl group, and an ethanol moiety. Diazirines are known for their utility in photoaffinity labeling due to their ability to form reactive carbenes upon exposure to UV light. This compound is particularly useful in chemical biology for studying molecular interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethan-1-ol typically involves the formation of the diazirine ring followed by the introduction of the iodoethyl group. One common method includes the reaction of an alkyne with a diazirine precursor under UV light to form the diazirine ring. The iodoethyl group can then be introduced via nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethan-1-ol undergoes several types of chemical reactions:
Oxidation: The ethanol moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The iodoethyl group can be reduced to form ethyl groups.
Substitution: The iodoethyl group can undergo nucleophilic substitution to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Ethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethan-1-ol is widely used in scientific research due to its photoaffinity labeling capabilities. It is used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions. In biology, it helps in mapping binding sites and understanding molecular mechanisms. In medicine, it is used in drug discovery to identify potential drug targets .
Mechanism of Action
The compound exerts its effects through the formation of reactive carbenes upon exposure to UV light. These carbenes can covalently bind to nearby molecules, allowing for the identification of interaction partners. The molecular targets and pathways involved depend on the specific application and the molecules being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine
- 2-(3-But-3-ynyl-3H-diazirin-3-yl)-ethanol
- 2-(Prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid
Uniqueness
2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethan-1-ol is unique due to its combination of a diazirine ring, an iodoethyl group, and an ethanol moiety. This combination allows for versatile applications in photoaffinity labeling and chemical biology, making it a valuable tool for studying molecular interactions .
Properties
IUPAC Name |
2-[3-(2-iodoethyl)diazirin-3-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IN2O/c6-3-1-5(2-4-9)7-8-5/h9H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGQSVIUKOYAQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C1(N=N1)CCI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.04 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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